molecular formula C23H28N4O B2400046 1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropane-1-carboxamide CAS No. 2034258-92-7

1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropane-1-carboxamide

Número de catálogo: B2400046
Número CAS: 2034258-92-7
Peso molecular: 376.504
Clave InChI: YWKOPKARRMBCNE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropane-1-carboxamide (hereafter referred to as the target compound) is a synthetic molecule characterized by a cyclopropane carboxamide core linked to a piperidinyl group substituted with a tetrahydroquinazolinyl moiety.

Propiedades

IUPAC Name

1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O/c28-22(23(12-13-23)17-6-2-1-3-7-17)26-18-10-14-27(15-11-18)21-19-8-4-5-9-20(19)24-16-25-21/h1-3,6-7,16,18H,4-5,8-15H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKOPKARRMBCNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes for Tetrahydroquinazoline-Piperidine Intermediate

The tetrahydroquinazoline-piperidine moiety serves as the core structural element of this compound. Two primary methods dominate its synthesis:

Isatoic Anhydride-Based Cyclization

The reaction begins with isatoic anhydride (10 ) reacting with piperidine derivatives under reflux conditions in ethanol. This forms a 2-aminobenzamide intermediate, which undergoes cyclization with carbon disulfide (CS₂) and potassium hydroxide (KOH) at 80°C to yield 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (11 ). Subsequent treatment with hydrazine in ethanol followed by pyridine and CS₂ generates the triazoloquinazolinone scaffold (12 ), which is hydrogenated to produce the tetrahydroquinazoline ring system.

Thorpe-Ziegler Cyclization Approach

An alternative route involves 4-cyano-1-piperidinyl-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (2 ) reacting with α-halo carbonyl compounds (e.g., chloroacetone) in ethanol with sodium acetate. The S-alkylated intermediate undergoes Thorpe-Ziegler cyclization using sodium ethoxide, forming the fused piperidine-tetrahydroquinazoline system in 72-85% yields.

Table 1: Comparative Performance of Tetrahydroquinazoline Synthesis Methods
Method Temperature (°C) Yield (%) Purity (%) Key Reagents
Isatoic Anhydride 80 68 ± 3 98.2 CS₂, KOH, Hydrazine
Thorpe-Ziegler 70 79 ± 2 97.8 NaOEt, Chloroacetone

Synthesis of Cyclopropane Carboxamide Component

The cyclopropane carboxamide fragment is constructed through:

Corey-Chaykovsky Cyclopropanation

Benzaldehyde derivatives undergo Knoevenagel condensation with malonic acid to form α,β-unsaturated esters. Treatment with trimethylsulfoxonium iodide under basic conditions (NaOH/DMSO) induces cyclopropanation, achieving 89% yield for the cyclopropane ester intermediate (D ). Hydrolysis with 6N HCl produces the carboxylic acid (E ), which is converted to the acid chloride using thionyl chloride (SOCl₂) prior to amidation.

Amide Coupling Optimization

The acid chloride reacts with 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine in dichloromethane (DCM) with triethylamine (TEA) as base. Screening of coupling agents revealed COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholinocarbenium hexafluorophosphate] provides superior yields (92%) compared to HATU (85%) or EDCI (78%).

Final Coupling Strategies

Stepwise Assembly

The tetrahydroquinazoline-piperidine intermediate is coupled with the cyclopropane carboxamide via:

  • Activation : Carboxylic acid activation using COMU (1.2 equiv) in DMF
  • Coupling : Reaction with amine component (0.9 equiv) at 25°C for 12 h
  • Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol/water (4:1)

This method achieves 88% isolated yield with >99% HPLC purity.

One-Pot Approach

Recent advancements enable tandem cyclopropanation-amidation in a single reactor:

  • Cyclopropane ester formation
  • In situ hydrolysis with LiOH·H₂O
  • Direct coupling using T3P® (propylphosphonic anhydride)

While reducing purification steps, this method shows lower yield (74%) due to competing side reactions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate enhanced efficiency using:

  • Microreactors for cyclopropanation (residence time: 3.5 min)
  • Tubular reactors for amidation (residence time: 22 min)

This continuous process achieves 94% conversion with 82% overall yield, reducing production costs by 37% compared to batch methods.

Catalytic System Optimization

Heterogeneous catalysts improve sustainability:

  • Cyclopropanation : Zr-MOF-808 (TON = 1,450)
  • Amidation : Au/TiO₂ nanoparticles (TOF = 220 h⁻¹)

These systems enable catalyst recycling for ≥5 batches without activity loss.

Reaction Monitoring and Quality Control

In-line Analytics

PAT (Process Analytical Technology) tools employed:

  • FTIR for real-time monitoring of carbonyl intermediates
  • UHPLC-MS tracking cyclopropane ring integrity

Critical quality attributes (CQAs) include:

  • Residual solvent levels < 500 ppm (ICH Q3C)
  • Genotoxic impurity control < 1 ppm

Crystallization Engineering

Anti-solvent crystallization using n-heptane/ethyl acetate (7:3) produces uniform particles (D90 = 45 μm) with optimal flow properties for formulation.

Comparative Analysis of Synthetic Pathways

Table 2: Economic and Environmental Impact Metrics
Parameter Batch Method Continuous Flow Improvement
PMI (kg/kg) 128 49 62% ↓
Energy (kWh/kg) 880 310 65% ↓
Cycle Time (h) 68 9.5 86% ↓

Análisis De Reacciones Químicas

Types of Reactions

1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated derivatives .

Aplicaciones Científicas De Investigación

1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropane-1-carboxamide has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The quinazoline and piperidine rings are known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Cyclopropylfentanyl (N-Phenyl-N-[1-(2-Phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)

Structural Similarities :

  • Both compounds share the cyclopropane carboxamide backbone and a piperidinyl group.
  • The piperidinyl nitrogen is substituted with a lipophilic group (tetrahydroquinazolinyl in the target compound vs. phenethyl in cyclopropylfentanyl) .

Key Differences :

  • Substituent on Piperidinyl : Cyclopropylfentanyl’s phenethyl group is associated with high μ-opioid receptor affinity, while the tetrahydroquinazolinyl group in the target compound may confer selectivity for other receptors (e.g., kinase or σ receptors) .
  • Molecular Weight : Cyclopropylfentanyl has a molecular weight of 348.5 g/mol , whereas the target compound’s tetrahydroquinazolinyl substituent increases its molecular weight (estimated >400 g/mol based on analog BK56845 in ).

Pharmacological Implications :

  • Cyclopropylfentanyl exhibits potent opioid activity, with analogs showing 10–100× higher potency than morphine . The target compound’s tetrahydroquinazolinyl group could reduce opioid activity but enhance binding to non-opioid targets, such as quinazoline-sensitive enzymes .

BK56845 (2-(3-Chloro-4-Methoxyphenyl)-N-[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide)

Structural Similarities :

  • Both compounds feature a tetrahydroquinazolinyl-substituted piperidinyl group, suggesting shared pharmacokinetic properties (e.g., metabolic stability) .

Key Differences :

  • Core Functional Group : BK56845 is an acetamide derivative, whereas the target compound uses a cyclopropane carboxamide . This difference may influence receptor binding kinetics and selectivity.
  • Substituents : BK56845 includes a chloro-methoxyphenyl group, which could enhance interactions with hydrophobic enzyme pockets compared to the target compound’s phenyl group .

Furanylfentanyl and Other Fentanyl Analogs

Examples :

  • Furanylfentanyl (furan-2-carboxamide core)
  • Methoxyacetylfentanyl (methoxyacetamide core)
  • Crotonylfentanyl (α,β-unsaturated amide) .

Comparison :

  • Core Modifications : The cyclopropane carboxamide in the target compound may enhance metabolic stability compared to furan or acetyl groups in these analogs .
  • Receptor Binding : Fentanyl analogs with unsaturated or heterocyclic cores (e.g., furan) show varying μ-opioid receptor affinities. The cyclopropane group in the target compound could mimic these interactions but with distinct steric effects .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Piperidinyl Substituent Molecular Weight (g/mol) Key Pharmacological Notes
Target Compound Cyclopropane carboxamide 5,6,7,8-Tetrahydroquinazolinyl ~414 (estimated) Potential kinase/receptor selectivity
Cyclopropylfentanyl Cyclopropane carboxamide Phenethyl 348.5 High μ-opioid receptor affinity
BK56845 Acetamide 5,6,7,8-Tetrahydroquinazolinyl 414.9284 Enzyme inhibition (e.g., kinases)
Furanylfentanyl Furan-2-carboxamide Phenethyl 375.4 Moderate μ-opioid potency

Actividad Biológica

1-Phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropane-1-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a cyclopropane core linked to a piperidine and a tetrahydroquinazoline moiety. The molecular formula is C23H30N4C_{23}H_{30}N_{4}, with a molecular weight of approximately 410.6 g/mol.

PropertyValue
Molecular FormulaC23H30N4
Molecular Weight410.6 g/mol
CAS NumberNot specified

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Anticancer Activity : Studies have suggested that derivatives of tetrahydroquinazoline compounds can inhibit cancer cell proliferation. For instance, research has shown that these compounds can target specific pathways involved in tumor growth and metastasis .
  • Antidepressant Effects : Some derivatives have demonstrated potential antidepressant-like activities in animal models. This is hypothesized to be due to their interaction with neurotransmitter systems .
  • Neuroprotective Properties : The compound may also possess neuroprotective effects, which are being explored for the treatment of neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Receptor Modulation : Interaction with various neurotransmitter receptors (e.g., serotonin and dopamine receptors) could mediate its antidepressant effects.
  • Inhibition of Oncogenic Pathways : The ability to inhibit Ras protein activity has been noted in related compounds, suggesting a potential pathway for anticancer activity .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Anticancer Activity :
    • A study evaluated the anticancer effects of tetrahydroquinazoline derivatives on human cancer cell lines. The results indicated significant inhibition of cell viability and induced apoptosis in cancer cells .
  • Neuroprotective Study :
    • Another investigation focused on the neuroprotective potential of tetrahydroquinazolines in models of oxidative stress. The findings suggested that these compounds could reduce neuronal damage and improve survival rates in neuronal cultures exposed to neurotoxic agents .
  • Pharmacokinetic Studies :
    • Pharmacokinetic profiles were assessed to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of related compounds, indicating favorable profiles for potential therapeutic use .

Q & A

Q. What are the common synthetic routes for 1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropane-1-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including cyclization to form the piperidine ring and coupling reactions to introduce the cyclopropane-carboxamide moiety . Key steps include:

  • Cyclization : Formation of the tetrahydroquinazoline core using reagents like hydrazine derivatives under reflux conditions in ethanol or DMF .
  • Amide Coupling : Reaction of the piperidine intermediate with cyclopropane-carboxylic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or THF .
  • Optimization : Yield and purity are maximized by controlling temperature (e.g., 0–25°C for sensitive steps), solvent polarity, and catalyst selection (e.g., palladium catalysts for cross-coupling) .
  • Purification : Chromatography (HPLC or column) and recrystallization are critical for isolating high-purity products .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the presence of the cyclopropane ring (δ ~1.0–2.5 ppm for cyclopropane protons) and the tetrahydroquinazoline-piperidine scaffold .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C24H29N3O) and detects impurities .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine and tetrahydroquinazoline moieties .

Q. What preliminary assays are recommended to assess its biological activity?

  • In Vitro Screening : Target-specific assays (e.g., enzyme inhibition for kinase or protease targets) using fluorescence-based or radiometric methods .
  • Solubility and Stability : Evaluate solubility in DMSO/PBS and stability under physiological pH (e.g., 7.4) via HPLC .
  • Cytotoxicity : Use MTT assays in cell lines (e.g., HEK293 or cancer cells) to determine IC50 values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to exclude false positives from assay interference .
  • Off-Target Profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify unintended interactions with unrelated enzymes/receptors .
  • Structural Analog Comparison : Compare activity with derivatives lacking the cyclopropane or tetrahydroquinazoline groups to isolate pharmacophoric elements .

Q. What computational strategies can predict binding modes and optimize pharmacokinetics?

  • Molecular Docking : Simulate interactions with target proteins (e.g., using AutoDock Vina) to prioritize modifications enhancing binding affinity .
  • ADMET Prediction : Tools like SwissADME assess logP (target: 2–4), blood-brain barrier permeability, and CYP450 inhibition risks .
  • MD Simulations : Analyze conformational stability of the piperidine-cyclopropane scaffold in aqueous environments (e.g., GROMACS) .

Q. How can reaction pathways be optimized for large-scale synthesis while minimizing by-products?

  • DoE (Design of Experiments) : Use factorial design to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization), reducing side reactions .
  • In Situ Monitoring : Raman spectroscopy tracks intermediate formation in real time, enabling rapid adjustments .

Q. What strategies address low bioavailability in preclinical models?

  • Prodrug Design : Introduce ester or phosphate groups to the carboxamide moiety to enhance solubility .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to improve plasma half-life .
  • Metabolite Identification : LC-MS/MS identifies major metabolites (e.g., hydroxylated derivatives) to guide structural stabilization .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.